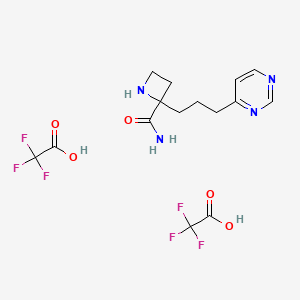
2-(3-Pyrimidin-4-ylpropyl)azetidine-2-carboxamide bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Structure and Biological Activity
The compound 2-(3-Pyrimidin-4-ylpropyl)azetidine-2-carboxamide bis(trifluoroacetate) is a notable example within the broader class of pyrimidine derivatives, which are characterized by their aromatic heterocyclic structure containing two nitrogen atoms. These compounds have garnered attention due to their extensive range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities (Rashid et al., 2021). Additionally, the pyrimidine scaffold is integral to the development of drugs with varied biological properties, underpinning its significance in medicinal chemistry and pharmaceutical research.
Synthesis and Catalysis
In the realm of synthetic chemistry, hybrid catalysts play a pivotal role in facilitating the synthesis of complex molecules, including those based on the pyrimidine core. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors for medicinal and pharmaceutical industries, relies on the use of diverse hybrid catalysts. These include organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, demonstrating the scaffold's versatility and the innovative methodologies employed in its synthesis (Parmar et al., 2023).
Anti-inflammatory and Antitumor Activities
Pyrimidine derivatives, including structures related to 2-(3-Pyrimidin-4-ylpropyl)azetidine-2-carboxamide bis(trifluoroacetate), have been studied for their potential anti-inflammatory and antitumor effects. For example, substituted tetrahydropyrimidine derivatives exhibited promising in-vitro anti-inflammatory activity, highlighting their potential as leads for anti-inflammatory drug development (Gondkar et al., 2013). Furthermore, imidazole derivatives, which share structural similarities with pyrimidines, have been reviewed for their antitumor activity, indicating the broader applicability of these nitrogen-containing heterocycles in cancer treatment (Iradyan et al., 2009).
Optoelectronic Materials
The integration of pyrimidine structures into optoelectronic materials showcases the compound's versatility beyond pharmacological applications. Functionalized quinazolines and pyrimidines have been investigated for their potential in electronic devices, luminescent elements, and photoelectric conversion elements. This research highlights the significance of incorporating pyrimidine and quinazoline fragments into π-extended conjugated systems for the creation of novel optoelectronic materials, demonstrating the broad applicability of these heterocyclic compounds in advanced technological applications (Lipunova et al., 2018).
properties
IUPAC Name |
2-(3-pyrimidin-4-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.2C2HF3O2/c12-10(16)11(5-7-15-11)4-1-2-9-3-6-13-8-14-9;2*3-2(4,5)1(6)7/h3,6,8,15H,1-2,4-5,7H2,(H2,12,16);2*(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJWTZFOTYKWSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1(CCCC2=NC=NC=C2)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F6N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

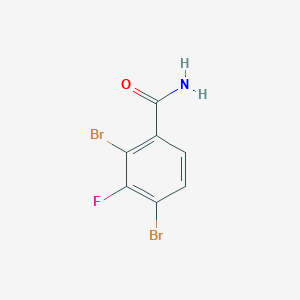
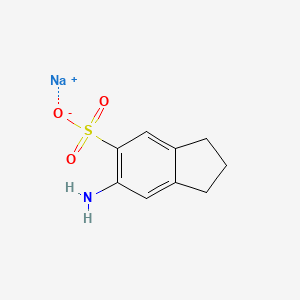

![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride](/img/structure/B1413372.png)
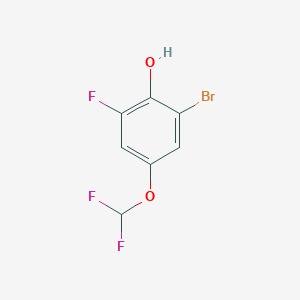
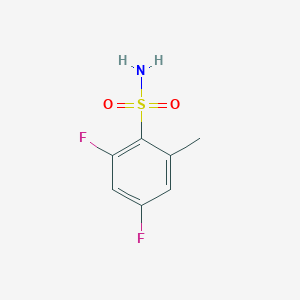
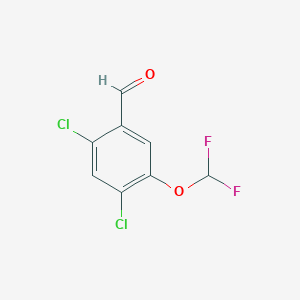
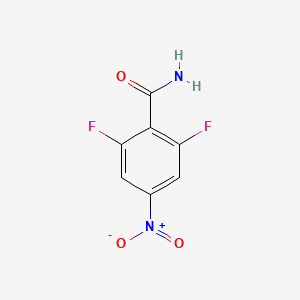

![{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1413381.png)
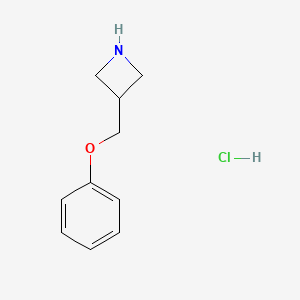

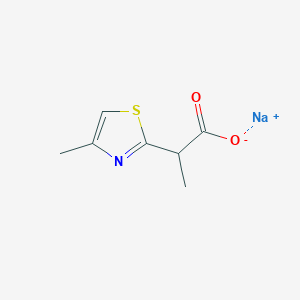
![tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate](/img/structure/B1413386.png)